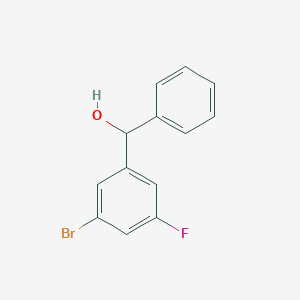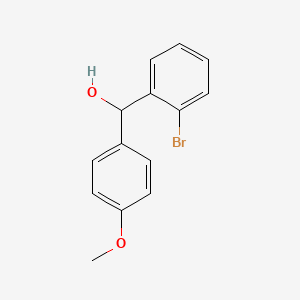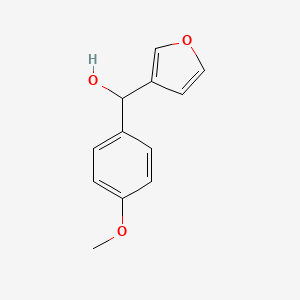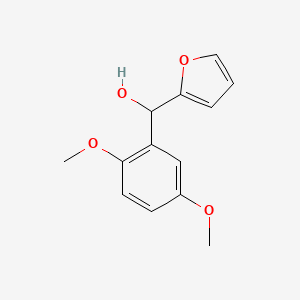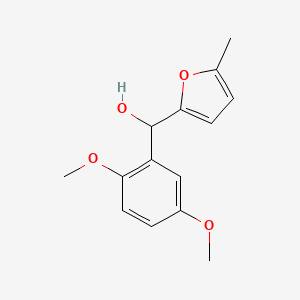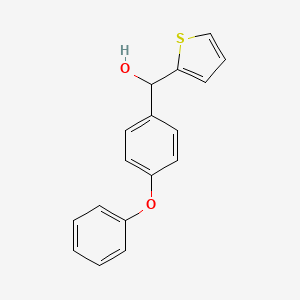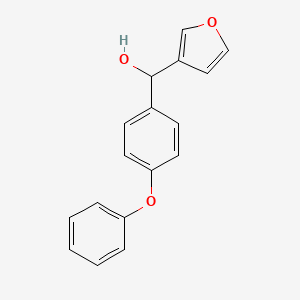
alpha-(Trifluoromethyl)biphenyl-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Trifluoromethyl)biphenyl-4-methanol is a chemical compound characterized by a biphenyl core with a trifluoromethyl group attached to one of the benzene rings and a hydroxymethyl group attached to the other benzene ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trifluoromethyl)biphenyl-4-methanol typically involves the following steps:
Biphenyl Synthesis: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Hydroxylation: The hydroxymethyl group can be introduced through hydroxylation reactions, often using reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Trifluoromethyl)biphenyl-4-methanol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid group.
Reduction: Reduction reactions can reduce the trifluoromethyl group to a trifluoromethylamine group.
Substitution: Substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and iodine (I2).
Major Products Formed:
Oxidation: Alpha-(Trifluoromethyl)biphenyl-4-carboxylic acid.
Reduction: Alpha-(Trifluoromethyl)biphenyl-4-amine.
Substitution: Alpha-(Trifluoromethyl)biphenyl-4-bromide.
Scientific Research Applications
Chemistry: Alpha-(Trifluoromethyl)biphenyl-4-methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation. Industry: The compound is used in the production of polymers and monomers, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which alpha-(Trifluoromethyl)biphenyl-4-methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial activity may involve the disruption of microbial cell membranes.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the biphenyl core.
Biphenyl-4-methanol: Similar but without the trifluoromethyl group.
Trifluoromethylbenzene: Similar but lacks the hydroxymethyl group.
Uniqueness: Alpha-(Trifluoromethyl)biphenyl-4-methanol is unique due to its combination of the trifluoromethyl group and the biphenyl core, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-phenylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMLNCXCCQGZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
